
Trimethylsilyl indole
描述
Trimethylsilyl indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The trimethylsilyl group attached to the indole ring enhances its reactivity and stability, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethylsilyl indole typically involves the reaction of indole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The trimethylsilyl group is introduced to the nitrogen atom of the indole ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
化学反应分析
Types of Reactions: Trimethylsilyl indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives.
科学研究应用
Trimethylsilyl indole has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Trimethylsilyl indole involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group enhances the nucleophilicity of the indole nitrogen, making it more reactive towards electrophiles. The compound can interact with molecular targets such as enzymes and receptors, leading to various biological effects.
相似化合物的比较
Indole: The parent compound of Trimethylsilyl indole, widely found in nature and used in various applications.
1-Methylindole: Another indole derivative with a methyl group attached to the nitrogen atom.
2-Phenylindole: An indole derivative with a phenyl group attached to the second position of the indole ring.
Uniqueness: this compound is unique due to the presence of the trimethylsilyl group, which significantly enhances its reactivity and stability compared to other indole derivatives. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
属性
分子式 |
C11H15NSi |
|---|---|
分子量 |
189.33 g/mol |
IUPAC 名称 |
1H-indol-2-yl(trimethyl)silane |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)11-8-9-6-4-5-7-10(9)12-11/h4-8,12H,1-3H3 |
InChI 键 |
ISPRGDKNJYQULU-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2N1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,5-Bis[4-(propan-2-yl)cyclohexyl]pentan-3-one](/img/structure/B8609768.png)
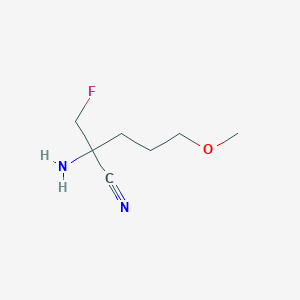
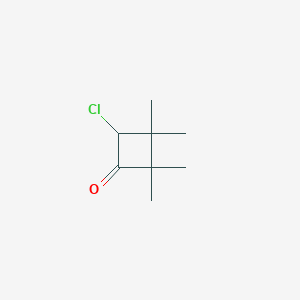
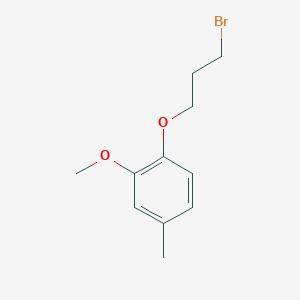

![4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B8609801.png)
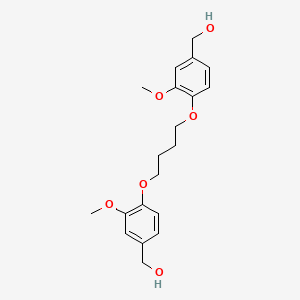
![1-[2-(2-Thenyl)phenoxy]-2,3-epoxypropane](/img/structure/B8609825.png)
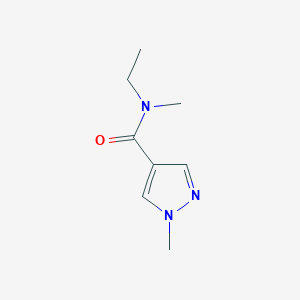
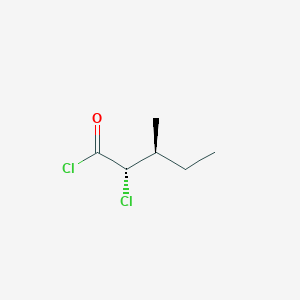
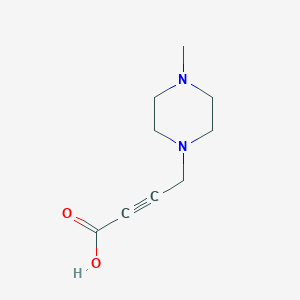
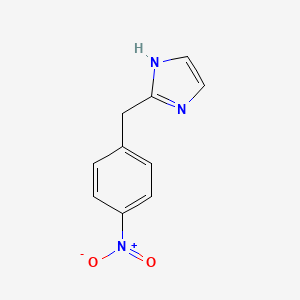
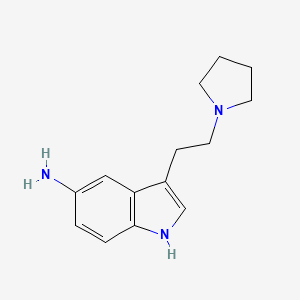
![5-[(2H-1,3-Benzodioxol-5-yl)methylidene]-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B8609876.png)
